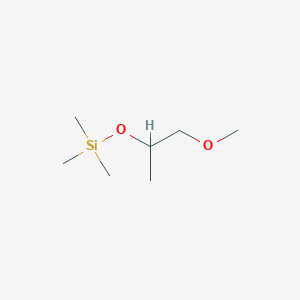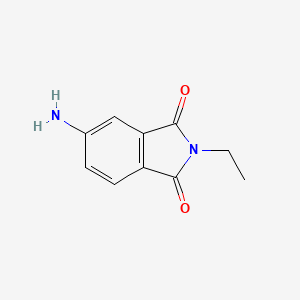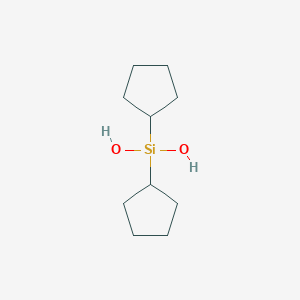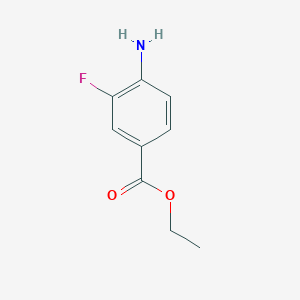
(1-Methoxy-2-propoxy)trimethylsilane
概要
説明
(1-Methoxy-2-propoxy)trimethylsilane is an organosilicon compound with the chemical formula C9H22O2Si and a molecular weight of 190.36 g/mol . It is a colorless liquid with a distinctive odor at room temperature . This compound is part of the organosilicon family, which is known for its diverse applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The common method for preparing (1-Methoxy-2-propoxy)trimethylsilane involves the reaction of trimethylchlorosilane with methanol and propanol . Specifically, chlorotrimethylsilane is added to excess methanol and propanol in a reaction flask. The mixture is then heated and stirred for several hours to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions: (1-Methoxy-2-propoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy or propoxy groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction Reactions: It can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions typically occur under mild conditions with the presence of a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used. The reactions are usually carried out at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted organosilicon compounds.
Oxidation Reactions: The products include silanols and siloxanes.
Reduction Reactions: The products are simpler organosilicon compounds with reduced functional groups.
科学的研究の応用
(1-Methoxy-2-propoxy)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chemical intermediate in the synthesis of various organosilicon compounds. It also serves as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of (1-Methoxy-2-propoxy)trimethylsilane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing their chemical properties. The pathways involved include:
Silicon-oxygen bond formation: This is a key pathway where the compound reacts with hydroxyl groups to form stable siloxane bonds.
Surface modification: The compound can modify the surface properties of materials, making them more hydrophobic or enhancing their adhesion properties.
類似化合物との比較
Methoxytrimethylsilane: Similar in structure but lacks the propoxy group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of a propoxy group.
Isopropoxytrimethylsilane: Contains an isopropoxy group instead of a methoxy group.
Uniqueness: (1-Methoxy-2-propoxy)trimethylsilane is unique due to the presence of both methoxy and propoxy groups, which provide it with distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
特性
IUPAC Name |
1-methoxypropan-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-7(6-8-2)9-10(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDNWPZFNUJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603733 | |
| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-62-1 | |
| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)

